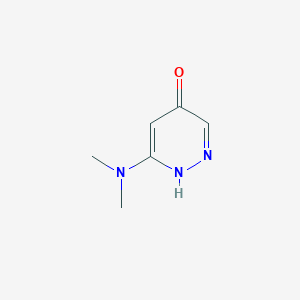

6-(Dimethylamino)pyridazin-4-ol

説明

6-(Dimethylamino)pyridazin-4-ol is a pyridazine derivative characterized by a hydroxyl group at position 4 and a dimethylamino substituent at position 4. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and reactivity profiles. The dimethylamino group (-N(CH₃)₂) is a strong electron-donating substituent, enhancing solubility in polar solvents and influencing intermolecular interactions.

特性

分子式 |

C6H9N3O |

|---|---|

分子量 |

139.16 g/mol |

IUPAC名 |

6-(dimethylamino)-1H-pyridazin-4-one |

InChI |

InChI=1S/C6H9N3O/c1-9(2)6-3-5(10)4-7-8-6/h3-4H,1-2H3,(H,8,10) |

InChIキー |

WPFBUWCQGNFVTR-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC(=O)C=NN1 |

製品の起源 |

United States |

準備方法

Condensation of Hydrazine Derivatives with Carbonyl Compounds

One common approach involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyridazin-4-ol core. This method often uses 3-oxo-2-arylhydrazonopropanals and active methylene compounds under acidic conditions to cyclize into pyridazin derivatives, which can then be functionalized further to introduce the dimethylamino group at the 6-position.

Direct Amination of Pyridazin-4-ol Derivatives

Starting from 3-acetylpyridazine or similar pyridazine derivatives, the dimethylamino group can be introduced via nucleophilic substitution or amination reactions using dimethylamine. These reactions typically require controlled temperatures (often reflux) and catalysts or bases to facilitate substitution at the 6-position, ensuring selective amination without affecting the hydroxyl group at position 4.

Detailed Preparation Methods

Synthesis via Reaction of 4,6-Dihydroxypyridazine with Dimethylamine

While direct literature on 6-(Dimethylamino)pyridazin-4-ol preparation is limited, analogous processes for related pyridazine and pyrimidine derivatives provide insight:

A key step involves converting 4,6-dihydroxypyridazine to 4,6-dichloropyridazine using phosgene and a suitable base such as dimethylaniline or diisopropylethylamine in polar aprotic solvents like acetonitrile or dichloromethane. This chlorinated intermediate can then undergo nucleophilic substitution with dimethylamine to install the dimethylamino group selectively at position 6.

The reaction conditions for chlorination typically range from 0°C to 120°C, with phosgene added at the beginning of the process and the mixture refluxed for several hours (e.g., 17 hours at ~29°C in dichloromethane).

After chlorination, the nucleophilic substitution with dimethylamine is performed under reflux in tetrahydrofuran or similar solvents to yield the 6-(dimethylamino) derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions (e.g., Buchwald-Hartwig amination) have been employed for installing amine substituents on pyridazine rings, especially when starting from halogenated intermediates such as 6-chloropyridazin-4-ol derivatives. This method involves:

Using palladium catalysts (e.g., Pd2dba3) with phosphine ligands (e.g., Xantphos) and bases like sodium tert-butoxide in toluene at elevated temperatures (~100°C).

Coupling the halogenated pyridazine with dimethylamine or dimethylamino-containing precursors to form the desired 6-(dimethylamino)pyridazin-4-ol.

This approach provides good yields (often above 40-70%) and high selectivity, with the advantage of tolerance to various functional groups.

Microwave-Assisted and Flow Chemistry Methods

Recent advances in synthetic methodology have introduced microwave-assisted synthesis and hybrid flow-batch processes to improve efficiency and scalability. For example, related dimethylaminopyridinols have been synthesized using:

Microwave irradiation to accelerate reaction rates and reduce reaction times.

Hybrid flow-batch flow systems to safely handle reactive intermediates and optimize reaction parameters, enabling multigram scale synthesis with controlled temperature and reagent addition.

Though specific to pyridinols, these techniques are adaptable to pyridazinols such as 6-(Dimethylamino)pyridazin-4-ol.

Summary Table of Preparation Methods

Research Findings and Notes

The chlorination of 4,6-dihydroxypyridazine using phosgene and dimethylaniline base proceeds efficiently in polar aprotic solvents with yields up to 81% for 4,6-dichloropyridazine, a key intermediate for subsequent amination.

The nucleophilic substitution of the chlorine at position 6 by dimethylamine requires reflux conditions and can be catalyzed or facilitated by bases or palladium catalysts to improve yield and selectivity.

The electron-donating dimethylamino group enhances the basicity and solubility of the final compound, influencing its reactivity and potential pharmaceutical applications.

Advanced synthetic methods like flow chemistry and microwave-assisted synthesis offer promising routes for safer, faster, and scalable production, although specific protocols for 6-(Dimethylamino)pyridazin-4-ol remain to be fully developed.

化学反応の分析

Types of Reactions: 6-(Dimethylamino)pyridazin-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridazin-4-ol derivatives.

科学的研究の応用

6-(Dimethylamino)pyridazin-4-ol has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in developing new therapeutic agents.

Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 6-(Dimethylamino)pyridazin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following analysis compares 6-(Dimethylamino)pyridazin-4-ol with analogous heterocyclic compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula (C₆H₉N₃O).

Key Observations

Substituent Effects on Polarity: The dimethylamino group in 6-(Dimethylamino)pyridazin-4-ol enhances polarity compared to sulfur-containing analogs (e.g., 6-Amino-2-(methylthio)pyrimidin-4-ol), which exhibit moderate lipophilicity due to the thioether group .

Biological Activity: Pyridazinones with aryl amino substituents (e.g., compound 9 in ) demonstrate agonist activity for formyl peptide receptors, suggesting that electron-donating groups (e.g., -N(CH₃)₂) in pyridazines may similarly modulate receptor interactions .

Synthetic Accessibility: Methoxy and methyl groups (e.g., 3-Methoxy-4-methyl-6-(4-pyridinyl)pyridazine) are commonly introduced via nucleophilic substitution or condensation reactions, whereas dimethylamino groups may require reductive amination or direct alkylation .

Thermal Stability: Pyridazinones (e.g., compound 9, m.p. 162–164°C ) generally exhibit higher melting points than hydroxyl-substituted pyridazines/pyrimidines due to intermolecular hydrogen bonding and ketone rigidity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。